molecular formula C22H28O3 B7765150 CANRENONE

CANRENONE

Numéro de catalogue: B7765150
Poids moléculaire: 340.5 g/mol
Clé InChI: UJVLDDZCTMKXJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: CANRENONE can be synthesized through various chemical reactions involving steroidal precursors. One common method involves the oxidation of spironolactone to produce this compound. This process typically requires the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of phanurane involves large-scale chemical synthesis using similar oxidation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: CANRENONE undergoes various chemical reactions, including:

    Oxidation: Conversion of spironolactone to phanurane.

    Reduction: Reduction of phanurane to its corresponding alcohol.

    Substitution: Reactions involving the replacement of functional groups on the steroidal backbone.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products:

    Oxidation: this compound.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted steroidal compounds.

Applications De Recherche Scientifique

CANRENONE has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

    Spironolactone: A precursor to phanurane with similar diuretic effects.

    Eplerenone: Another antimineralocorticoid with a more selective action on the mineralocorticoid receptor.

    Potassium canrenoate: A potassium salt form of canrenone used for similar therapeutic purposes.

Uniqueness of this compound: this compound is unique in its balanced profile of antimineralocorticoid and antiandrogenic effects. While it is more potent as an antimineralocorticoid compared to spironolactone, it is less potent as an antiandrogen . This makes it particularly useful in clinical settings where selective inhibition of aldosterone is desired without significant antiandrogenic side effects.

Activité Biologique

Canrenone, a synthetic pregnadiene compound and major active metabolite of spironolactone, is primarily recognized for its role as an aldosterone receptor antagonist. This compound exhibits a range of biological activities, particularly in cardiovascular health, metabolic regulation, and its potential therapeutic applications in various medical conditions.

This compound functions primarily by antagonizing the effects of aldosterone, a hormone that regulates sodium and potassium levels in the body. By inhibiting aldosterone receptors, this compound promotes sodium excretion while retaining potassium, thus exhibiting potassium-sparing diuretic properties. This mechanism is crucial in managing conditions characterized by excess aldosterone, such as primary hyperaldosteronism and certain types of heart failure.

Clinical Applications

  • Heart Failure Management
    • This compound has been evaluated for its efficacy in patients with chronic heart failure. A notable study (AREA IN-CHF) demonstrated that this compound improved left ventricular ejection fraction (LVEF) and reduced levels of B-type natriuretic peptide (BNP), indicating a positive impact on cardiac function .
  • Hypertension Treatment
    • In hypertensive patients inadequately controlled by standard therapies, this compound has shown significant reductions in blood pressure (BP) and improvements in renal function compared to other diuretics like hydrochlorothiazide (HCTZ). For instance, a study reported that this compound led to better outcomes in terms of fasting plasma glucose (FPG) and lipid profiles without adversely affecting potassium levels .
  • Anti-Androgenic Effects
    • This compound also exhibits anti-androgenic properties by inhibiting 5α-dehydrotestosterone receptors. This characteristic has prompted its investigation for treating conditions such as acne and hirsutism .

Efficacy Studies

A summary of key studies investigating the biological activity of this compound is presented below:

StudyPopulationInterventionKey Findings
AREA IN-CHF 188 patients with NYHA class II heart failureThis compound vs. placeboLVEF increased from 40% to 45% (P=0.04); BNP decreased by 37% in this compound group vs. 8% in placebo (P<0.0001).
Hypertension Trial 175 hypertensive patientsThis compound 50 mg vs. 100 mgSignificant decrease in BP; improved eGFR with this compound compared to HCTZ; no worsening of lipid profile.
Vasorelaxation Study Human preeclampsia samplesThis compound treatmentRestored vasorelaxation impaired by marinobufagenin signaling, suggesting potential benefits in preeclampsia management.

Case Studies

Case Study: Heart Failure Management
In a randomized trial involving patients with chronic heart failure, the addition of this compound to standard therapy resulted in significant improvements in cardiac parameters over 12 months. Patients receiving this compound exhibited a notable reduction in left atrial dimensions and a lower composite endpoint of cardiac death and hospitalization compared to the placebo group .

Case Study: Hypertension Control
In another study focusing on hypertensive patients not adequately controlled on existing medications, this compound demonstrated superior outcomes compared to HCTZ, particularly regarding metabolic parameters such as glucose control and renal function improvement .

Propriétés

IUPAC Name

10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVLDDZCTMKXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859562
Record name 10,13-Dimethyl-1,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

976-71-6
Record name CANRENONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

The 7β-acetylthio derivative can be converted into the spironolactone by treating the 7β-acetylthio derivative with a base such as sodium hydroxide or sodium methoxide to give the starting material, 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone, followed by the addition reaction with thioacetic acid. (This method is hereinafter referred to as "elimination-addition method".)
[Compound]
Name
7β-acetylthio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
spironolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
7β-acetylthio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CANRENONE
Reactant of Route 2
CANRENONE
Reactant of Route 3
CANRENONE
Reactant of Route 4
CANRENONE
Reactant of Route 5
CANRENONE
Reactant of Route 6
CANRENONE

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.